
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is a complex organic compound with the molecular formula C24H28N2 This compound is notable for its unique structure, which includes a quinoline core substituted with a phenyl group and a piperidinyl group that is further substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and piperidinyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The piperidinyl group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)pyridine
- 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)isoquinoline
- 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)benzene
Uniqueness
2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
853310-59-5 |
|---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-phenyl-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C24H28N2/c1-23(2)15-10-16-24(3,4)26(23)22-17-21(18-11-6-5-7-12-18)25-20-14-9-8-13-19(20)22/h5-9,11-14,17H,10,15-16H2,1-4H3 |
InChI Key |
QCMSMBVXIBSDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)

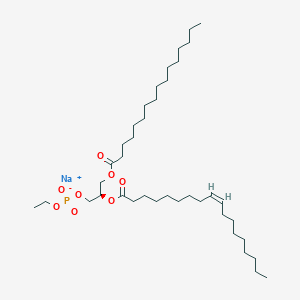
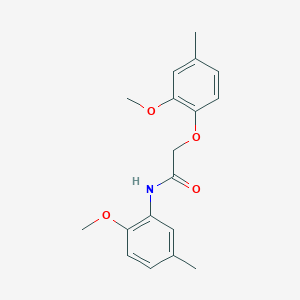
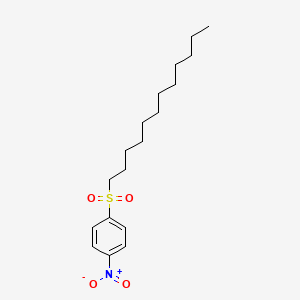

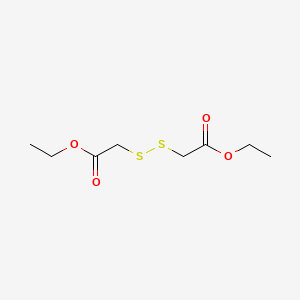
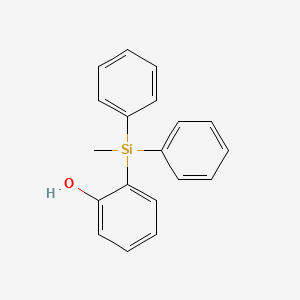

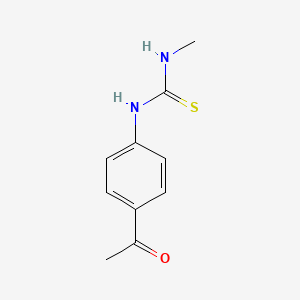


![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
